Cas no 663171-12-8 (2-Bromo-1-ethyl-1H-imidazole)

2-Bromo-1-ethyl-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-1-ethyl-1H-imidazole
- 2-BROMO-1-ETHYL-1H-IMIDAZOLE XHCL
- 2-bromo-1-ethyl-1H-imidazole(SALTDATA: HCl 0.03C6H14)
- 2-bromo-1-ethylimidazole
- CS-0188399
- KRTIATFLKKNABS-UHFFFAOYSA-N
- SCHEMBL4509139
- MFCD16687638
- AT15593
- AKOS011417585
- BS-53058
- EN300-61160
- 663171-12-8
- DB-338146
-
- MDL: MFCD16687638
- インチ: InChI=1S/C5H7BrN2/c1-2-8-4-3-7-5(8)6/h3-4H,2H2,1H3
- InChIKey: KRTIATFLKKNABS-UHFFFAOYSA-N
- ほほえんだ: CCN1C=CN=C1Br
計算された属性
- せいみつぶんしりょう: 173.97926g/mol
- どういたいしつりょう: 173.97926g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 76.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 17.8Ų
2-Bromo-1-ethyl-1H-imidazole セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Bromo-1-ethyl-1H-imidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB472916-1g |
2-Bromo-1-ethyl-1H-imidazole, 95%; . |
663171-12-8 | 95% | 1g |
€269.60 | 2025-02-20 | |
abcr | AB472916-250 mg |
2-Bromo-1-ethyl-1H-imidazole; . |
663171-12-8 | 250MG |
€271.10 | 2023-07-18 | ||
Enamine | EN300-61160-0.25g |
2-bromo-1-ethyl-1H-imidazole |
663171-12-8 | 95.0% | 0.25g |
$73.0 | 2025-03-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VN949-1g |
2-Bromo-1-ethyl-1H-imidazole |
663171-12-8 | 95% | 1g |
2576.0CNY | 2021-07-14 | |
TRC | B758265-10mg |
2-bromo-1-ethyl-1H-imidazole |
663171-12-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
TRC | B758265-100mg |
2-bromo-1-ethyl-1H-imidazole |
663171-12-8 | 100mg |
$ 135.00 | 2022-06-06 | ||
eNovation Chemicals LLC | Y1225554-5g |
2-Bromo-1-ethyl-1H-imidazole |
663171-12-8 | 95% | 5g |
$1200 | 2024-06-03 | |
Aaron | AR00FDPO-1g |
2-Bromo-1-ethyl-1H-imidazole |
663171-12-8 | 97% | 1g |
$138.00 | 2025-02-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1259069-1g |
2-Bromo-1-ethyl-1H-imidazole |
663171-12-8 | 97% | 1g |
¥1335.00 | 2024-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1259069-100mg |
2-Bromo-1-ethyl-1H-imidazole |
663171-12-8 | 97% | 100mg |
¥182.00 | 2024-05-04 |
2-Bromo-1-ethyl-1H-imidazole 関連文献
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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2. Book reviews
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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6. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
2-Bromo-1-ethyl-1H-imidazoleに関する追加情報
Research Brief on 2-Bromo-1-ethyl-1H-imidazole (CAS: 663171-12-8): Recent Advances and Applications
2-Bromo-1-ethyl-1H-imidazole (CAS: 663171-12-8) is a halogenated imidazole derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a building block in medicinal chemistry and drug discovery. Recent studies have explored its potential in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors, antiviral agents, and antimicrobial therapeutics. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, mechanistic insights, and emerging therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 2-Bromo-1-ethyl-1H-imidazole as a key intermediate in the synthesis of potent Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized its reactive bromo group for palladium-catalyzed cross-coupling reactions, enabling efficient construction of diverse imidazole-containing scaffolds. The resulting compounds showed promising activity against B-cell malignancies, with several derivatives advancing to preclinical evaluation. This work underscores the compound's importance in targeted cancer therapy development.
In the realm of antiviral research, a recent publication in ACS Infectious Diseases (2024) reported the incorporation of 2-Bromo-1-ethyl-1H-imidazole into novel nucleoside analogues targeting RNA-dependent RNA polymerase. The ethyl substitution at the N1 position was found to enhance membrane permeability while maintaining favorable metabolic stability. Molecular docking studies revealed that these modifications improved binding interactions with conserved polymerase domains, leading to compounds with broad-spectrum activity against flaviviruses, including Dengue and Zika viruses.
From a synthetic chemistry perspective, advances in continuous flow chemistry have enabled safer and more efficient handling of 2-Bromo-1-ethyl-1H-imidazole, as described in a 2023 Organic Process Research & Development article. The researchers developed a telescoped synthesis approach that minimizes isolation of the potentially hazardous brominated intermediate while maintaining high purity (>99%) and yield (85%). This technological improvement addresses previous challenges associated with large-scale production and handling of this reactive compound.
Emerging applications in radiopharmaceuticals have also been reported, with 2-Bromo-1-ethyl-1H-imidazole serving as a precursor for the synthesis of 18F-labeled imaging agents. A recent study in the Journal of Nuclear Medicine (2024) demonstrated its utility in preparing PET tracers targeting tumor-associated macrophages. The ethyl group was found to provide optimal pharmacokinetics for in vivo imaging, with improved tumor-to-background ratios compared to previous analogues.
In conclusion, 2-Bromo-1-ethyl-1H-imidazole (CAS: 663171-12-8) continues to be a valuable tool in medicinal chemistry, with recent research expanding its applications across multiple therapeutic areas. The compound's unique chemical properties enable diverse structural modifications that can be tailored for specific biological targets. Future research directions may focus on further optimizing its synthetic accessibility and exploring novel derivatives with improved pharmacological profiles. These developments position this imidazole derivative as an important building block for next-generation drug discovery efforts.
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